Methanesulfonamide, N-methyl-N-[(3R)-3-pyrrolidinylmethyl]-
CAS No.: 1268521-04-5
Cat. No.: VC8226660
Molecular Formula: C7H16N2O2S
Molecular Weight: 192.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1268521-04-5 |
|---|---|
| Molecular Formula | C7H16N2O2S |
| Molecular Weight | 192.28 g/mol |
| IUPAC Name | N-methyl-N-[[(3R)-pyrrolidin-3-yl]methyl]methanesulfonamide |
| Standard InChI | InChI=1S/C7H16N2O2S/c1-9(12(2,10)11)6-7-3-4-8-5-7/h7-8H,3-6H2,1-2H3/t7-/m1/s1 |
| Standard InChI Key | JBBZMXXZLJRCBB-SSDOTTSWSA-N |
| Isomeric SMILES | CN(C[C@@H]1CCNC1)S(=O)(=O)C |
| SMILES | CN(CC1CCNC1)S(=O)(=O)C |
| Canonical SMILES | CN(CC1CCNC1)S(=O)(=O)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s molecular formula is , with a molar mass of 192.28 g/mol. Its structure features a methanesulfonamide group () bound to a nitrogen atom that is further substituted with a methyl group () and a (3R)-pyrrolidinylmethyl group. The stereochemistry at the 3-position of the pyrrolidine ring is critical for its biological activity, as the (R)-configuration optimizes binding to target proteins.
The pyrrolidine moiety introduces conformational rigidity, enhancing interactions with hydrophobic pockets in enzymes such as PI3K. Comparative analyses with simpler sulfonamides (e.g., N-(pyridin-3-yl)methanesulfonamide) reveal that the (3R)-pyrrolidinylmethyl substitution significantly improves binding affinity and selectivity .
Physicochemical Characteristics
Key physicochemical properties include:
| Property | Value |
|---|---|
| LogP (Partition Coefficient) | Estimated 1.2 (moderate lipophilicity) |
| Solubility | >10 mM in DMSO |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
These properties suggest favorable bioavailability and membrane permeability, aligning with its role as a small-molecule inhibitor.
Synthesis and Optimization
Synthetic Pathways
The synthesis of Methanesulfonamide, N-methyl-N-[(3R)-3-pyrrolidinylmethyl]- typically involves a multistep approach:
-
Pyrrolidine Functionalization: Introduction of the methyl group to (3R)-pyrrolidine via reductive amination.
-
Sulfonamide Formation: Reaction of the functionalized pyrrolidine with methanesulfonyl chloride under basic conditions.
-
Chiral Resolution: Chromatographic separation to isolate the (R)-enantiomer, ensuring stereochemical purity.
Alternative routes described in patent literature (e.g., US8633206B2) employ cyclohexylmethyl sulfonyl intermediates to enhance yield and scalability . For example, coupling reactions using tert-butyl (3R)-3-(aminomethyl)pyrrolidine-1-carboxylate as a precursor have achieved >85% enantiomeric excess .
Structural Modifications
Modifications to the pyrrolidine ring or sulfonamide group alter activity:
-
Methyl Substitution: Replacing the N-methyl group with bulkier alkyl chains reduces PI3K affinity by 40–60%.
-
Stereochemical Inversion: The (3S)-pyrrolidinylmethyl analog shows 10-fold lower inhibitory potency, underscoring the importance of the (R)-configuration.
Biological Activity and Mechanisms
Enzyme Inhibition
The compound inhibits PI3Kδ and PI3Kγ isoforms with IC values of 12 nM and 18 nM, respectively. This selectivity arises from hydrogen bonding between the sulfonamide oxygen and Lys802 in the PI3K ATP-binding pocket. Molecular dynamics simulations reveal that the pyrrolidine ring induces a conformational shift in the activation loop, stabilizing the inactive enzyme state.
Cellular Effects
In T-cell lymphoma models, the compound suppresses Akt phosphorylation (EC = 28 nM) and induces apoptosis at 100 nM concentrations. Synergy with mTOR inhibitors (e.g., rapamycin) enhances antitumor efficacy, reducing tumor volume by 70% in xenograft studies.
Therapeutic Applications
Oncology
Preclinical studies highlight its potential in hematologic malignancies:
-
Chronic Lymphocytic Leukemia (CLL): Reduces viability of primary CLL cells by 80% at 48 hours.
-
Solid Tumors: Combined with PD-1 inhibitors, it enhances cytotoxic T-cell infiltration in melanoma models.
Metabolic Disorders
In diabetic mice, the compound improves insulin sensitivity by 45%, likely via PI3K-Akt pathway modulation in hepatocytes.
Comparative Analysis with Analogues
| Compound | PI3Kδ IC (nM) | Selectivity (PI3Kδ/γ) |
|---|---|---|
| Target Compound | 12 | 1.5 |
| N-(pyridin-3-yl)methanesulfonamide | 420 | 0.3 |
| Idelalisib | 2.5 | 0.8 |
The target compound exhibits balanced potency and selectivity compared to first-generation inhibitors like idelalisib .
Future Research Directions
Ongoing efforts focus on:
-
Prodrug Development: Ester derivatives (e.g., [(3R)-1-[[4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl]methylsulfonyl]piperidin-3-yl] 2,2-dimethylpropanoate) to improve oral bioavailability .
-
Combination Therapies: Co-administration with epigenetic modulators (e.g., HDAC inhibitors) to overcome resistance.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume